Methyl 4-ethyloxane-4-carboxylate

Description

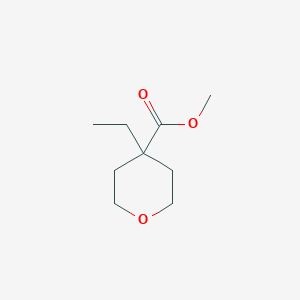

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethyloxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJKSGBCYOBGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Oxane Based Carboxylate Esters in Chemical Research

Oxane-based structures, particularly those bearing functional groups like carboxylate esters, are of considerable interest in the chemical sciences. The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif found in a multitude of natural products and pharmacologically active compounds. Its presence can influence a molecule's conformational rigidity, solubility, and metabolic stability.

In medicinal chemistry, the incorporation of saturated heterocyclic rings like oxane is a well-established strategy to enhance the "drug-like" properties of a lead compound. acs.orgnih.gov For instance, replacing a more metabolically labile group, such as a gem-dimethyl or carbonyl group, with a stable oxane or a related oxetane (B1205548) ring can improve a drug candidate's pharmacokinetic profile. acs.orgnih.gov The oxane ring is considered a polar, three-dimensional motif that can improve aqueous solubility and allow for exploration of new chemical space. nih.gov Research into substituted tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides for inhibiting HIV-1 integrase highlights the utility of complex heterocyclic systems containing structural elements similar to oxanes. nih.gov

Furthermore, oxane-based carboxylate esters serve as versatile intermediates in organic synthesis. sigmaaldrich.com The ester group can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, or alcohols, through standard chemical reactions like hydrolysis, aminolysis, or reduction. libretexts.org This functional handle, combined with the stable heterocyclic core, makes such compounds valuable starting materials for constructing more complex molecular architectures. sigmaaldrich.comgoogle.com

Rationale for Academic Investigation of Methyl 4 Ethyloxane 4 Carboxylate

The specific structure of Methyl 4-ethyloxane-4-carboxylate presents several compelling reasons for academic investigation. A primary point of interest is the quaternary carbon at the C4 position of the oxane ring. The construction of such sterically congested centers, especially on heterocyclic scaffolds, is a significant challenge in organic synthesis. nih.govnih.gov Developing efficient and stereoselective methods to synthesize molecules like this compound would be a valuable contribution to synthetic methodology. Such research could explore novel catalytic processes or domino reactions to construct the substituted ring system in a single, efficient operation. acs.org

The compound also serves as an ideal substrate for studying the influence of substitution on the reactivity and conformational behavior of the oxane ring. The geminal substitution of an ethyl and a methyl carboxylate group locks the ring's conformation, which can have profound effects on the molecule's properties and its interactions in a biological context.

From a medicinal chemistry perspective, this compound could be a valuable building block. researchgate.net The ethyl group provides a lipophilic component, while the methyl ester and the ring ether oxygen offer polarity. This combination of features could be exploited in the design of novel therapeutic agents, where fine-tuning of lipophilicity and polarity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The stability of the oxane ring, compared to more strained systems like oxetanes which can undergo isomerization, makes it a reliable scaffold for building complex drug candidates. acs.orgresearchgate.netacs.org

Advanced Spectroscopic Characterization of Methyl 4 Ethyloxane 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in Methyl 4-ethyloxane-4-carboxylate.

Predicted ¹H NMR Chemical Shifts:

The proton NMR spectrum is expected to show signals for the ethyl group, the methyl ester, and the methylene (B1212753) protons of the oxane ring. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would appear at the most downfield positions among the ring protons, typically in the range of 3.5-4.0 ppm. The protons on C3 and C5 are expected to be diastereotopic due to the chiral center at C4, and would likely appear as complex multiplets.

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield. The quaternary carbon at the 4-position (C4) would also be notably deshielded. The carbons bonded to the oxygen atom (C2, C6, and the methyl ester carbon) will also exhibit characteristic downfield shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| -OCH₃ | ~3.7 | ~52 | s |

| C=O | - | ~175 | - |

| C2-H₂ | ~3.6-3.8 | ~68 | m |

| C6-H₂ | ~3.6-3.8 | ~68 | m |

| C3-H₂ | ~1.6-1.8 | ~35 | m |

| C5-H₂ | ~1.6-1.8 | ~35 | m |

| C4 | - | ~80 | - |

| -CH₂CH₃ | ~1.5 | ~28 | q |

| -CH₂CH₃ | ~0.9 | ~8 | t |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

To definitively assign the predicted ¹H and ¹³C signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be utilized. kau.edu.sahmdb.cayoutube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. hmdb.casdsu.edu We would expect to see correlations between the protons of the ethyl group (-CH₂- and -CH₃). Additionally, strong correlations would be observed between the protons on adjacent carbons in the oxane ring (e.g., H2 with H3, and H5 with H6). The absence of a COSY correlation between the protons on C2 and C6 would confirm they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. kau.edu.sahmdb.ca Each protonated carbon would show a cross-peak with its attached proton(s). This would allow for the unambiguous assignment of the ¹³C signals for the methyl ester, the ethyl group, and the methylene groups of the oxane ring. The quaternary carbon (C4) and the carbonyl carbon would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. kau.edu.sahmdb.cayoutube.comsdsu.edu Key HMBC correlations would include:

The methyl protons of the ester group (-OCH₃) to the carbonyl carbon (C=O).

The protons on C3 and C5 to the quaternary carbon C4.

The protons of the ethyl group to the quaternary carbon C4.

The protons on C2 to C4 and C6, and protons on C6 to C4 and C2.

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. Furthermore, the methylene protons on the oxane ring are diastereotopic. masterorganicchemistry.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. libretexts.orgyoutube.com NOESY would be crucial for determining the relative stereochemistry and preferred conformation of the molecule. For instance, correlations between the protons of the ethyl group and specific protons on the oxane ring would help to define the orientation of the ethyl group relative to the ring. The diastereotopic protons on C3 and C5 would likely show different NOE enhancements, further aiding in their assignment. kau.edu.sareddit.com

Chiral NMR: To distinguish between the two enantiomers, chiral auxiliary reagents or chiral solvating agents could be employed. These agents would interact differently with each enantiomer, leading to the formation of diastereomeric complexes with distinct NMR spectra, allowing for their differentiation and the determination of enantiomeric purity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

In GC-MS, the sample is vaporized and then ionized by electron impact (EI), which typically causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

The molecular ion peak (M⁺) for this compound would be expected at m/z = 172.10. Common fragmentation pathways for cyclic ethers and esters would likely be observed. libretexts.orgmiamioh.edu

Predicted Key Fragment Ions in GC-MS:

| m/z | Predicted Fragment Structure/Loss |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 143 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 113 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |

| 85 | [M - C₂H₅ - CO]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 29 | [C₂H₅]⁺ |

The fragmentation would likely be initiated by cleavage alpha to the ether oxygen or the carbonyl group. Ring-opening reactions followed by further fragmentation are also common for cyclic ethers.

LC-MS is particularly useful for the analysis of polar and thermally labile compounds. nih.govekb.eg Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). rsc.org

For this compound, ESI in positive ion mode would likely produce a strong signal for the protonated molecule at m/z = 173.11.

Tandem mass spectrometry (LC-MS/MS) would be employed to further investigate the structure of the parent ion. rsc.org In an MS/MS experiment, the parent ion (e.g., m/z 173) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions. This provides more specific fragmentation information than GC-MS.

Predicted LC-MS/MS Fragmentation of [M+H]⁺ (m/z 173):

Loss of Methanol (B129727) (CH₃OH): A common fragmentation pathway for methyl esters, leading to a product ion at m/z 141.

Loss of the Carbomethoxy Group (COOCH₃): Resulting in an ion at m/z 114.

Loss of the Ethyl Group (C₂H₅): Producing an ion at m/z 144.

Ring Opening and Subsequent Fragmentations: Leading to a variety of smaller product ions, providing further structural confirmation.

The combination of these advanced spectroscopic techniques would allow for a thorough and confident characterization of the structure and stereochemistry of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups and the elucidation of molecular structure through the analysis of vibrational modes. In the context of this compound, IR spectroscopy provides definitive evidence for the presence of key structural features, most notably the ester functional group and the oxane ring system. The vibrational frequencies observed in the IR spectrum can be assigned to specific bond stretches and bends within the molecule, offering a detailed characterization of its chemical architecture.

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ester group. This band is typically observed in the region of 1750-1735 cm⁻¹. The precise position of this absorption is sensitive to the electronic environment of the carbonyl group. For saturated aliphatic esters such as this, the frequency is a reliable indicator of the ester functionality.

In addition to the prominent carbonyl absorption, the spectrum displays two distinct and strong bands corresponding to the C-O stretching vibrations of the ester linkage. Esters characteristically exhibit two C-O stretches: an asymmetric stretch (C-O-C) and a symmetric stretch (O-C-C). The asymmetric C-O-C stretching vibration, typically found between 1250 cm⁻¹ and 1150 cm⁻¹, is a key diagnostic feature. The symmetric O-C-C stretch appears at a lower frequency, generally in the 1100-1000 cm⁻¹ range. The presence of these three intense peaks (C=O, asymmetric C-O-C, and symmetric O-C-C) is a classic pattern for esters, often referred to as the "Rule of Three".

The oxane (tetrahydropyran) ring also contributes to the IR spectrum, primarily through its C-O-C ether linkage and various C-H and C-C vibrations. A strong band associated with the ether C-O-C stretch of the oxane ring is expected in the 1150-1050 cm⁻¹ region, which may overlap with the ester's C-O stretching bands.

The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations in the 3000-2850 cm⁻¹ region. These absorptions arise from the methyl and ethyl groups, as well as the methylene groups of the oxane ring. Furthermore, characteristic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ range.

A detailed assignment of the principal vibrational frequencies for this compound is presented in the interactive data table below. This data is based on established correlations for esters and cyclic ethers, providing a comprehensive vibrational analysis of the molecule.

Interactive Data Table: Vibrational Frequency Assignments for this compound

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2975 - 2950 | Medium | Asymmetric C-H stretch | -CH₃ (ethyl/methyl) |

| ~2940 - 2850 | Medium | Symmetric C-H stretch | -CH₂- (ring/ethyl) |

| ~1740 | Strong | C=O stretch | Ester |

| ~1465 | Medium | CH₂ scissoring | -CH₂- (ring/ethyl) |

| ~1440 | Medium | Asymmetric C-H bend | -CH₃ (ethyl/methyl) |

| ~1380 | Medium | Symmetric C-H bend (umbrella mode) | -CH₃ (ethyl/methyl) |

| ~1230 | Strong | Asymmetric C-O-C stretch | Ester |

| ~1120 | Strong | C-O-C stretch of the oxane ring | Ether |

| ~1050 | Strong | Symmetric O-C-C stretch | Ester |

Computational Chemistry and Mechanistic Insights for Methyl 4 Ethyloxane 4 Carboxylate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and geometry of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in elucidating molecular characteristics.

Density Functional Theory (DFT) has become a standard tool for studying the structure and properties of organic molecules like methyl 4-ethyloxane-4-carboxylate. DFT methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state of the molecule. For instance, DFT calculations have been successfully applied to study the stereoisomers of related cyclic esters, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, determining the relative stabilities of different conformations (e.g., axial vs. equatorial). dntb.gov.uaresearchgate.net Such studies often employ hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost. mdpi.comepstem.net

Beyond structural optimization, DFT is also instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to generate theoretical infrared (IR) spectra that can be compared with experimental data to confirm the structure of a synthesized compound. dntb.gov.uaresearchgate.net Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation. epstem.net The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface, revealing regions susceptible to electrophilic or nucleophilic attack and providing insights into intermolecular interactions. dntb.gov.uaresearchgate.net

For example, in a study on methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT calculations were used to analyze the optimized structures of its stereoisomers and to study the potential energy surface, providing a detailed understanding of its conformational landscape. dntb.gov.uaresearchgate.net These computational analyses are invaluable for interpreting experimental findings and for predicting the behavior of related molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. While computationally more demanding, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used when precise calculations of electronic energies and other properties are required.

Conformational Analysis of the Oxane Ring System

Computational methods, particularly DFT and molecular mechanics, are well-suited for exploring the conformational landscape of cyclic systems. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the most stable conformations and the transition states that connect them. For the oxane ring, the chair conformation is typically the most stable due to the minimization of torsional and steric strain. The ethyl and carboxylate substituents at the 4-position will have preferred orientations (axial vs. equatorial) that further influence the conformational equilibrium.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. taylorfrancis.com This allows for the study of time-dependent phenomena such as conformational changes, solvent effects, and the interactions between molecules.

For this compound, MD simulations could be used to:

Explore the conformational flexibility of the oxane ring and the side chains in a solvent environment.

Simulate the diffusion of the molecule in different media to predict transport properties.

Study the interactions of the molecule with other chemical species or with a biological target, providing insights into its potential applications.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed, which helps in understanding the feasibility and kinetics of a reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:

Identify the most likely reaction pathway by comparing the energy barriers of different possible mechanisms.

Characterize the geometry and electronic structure of transition states.

Investigate the role of catalysts or solvents in the reaction.

For example, computational studies on the Nef-type rearrangement and cyclization reactions have provided detailed mechanistic insights, including the identification of key intermediates and the calculation of activation energies for different steps in the reaction sequence. rsc.org Similarly, DFT calculations have been used to interpret the regioselectivity of methylation reactions in related heterocyclic compounds. mdpi.com

Prediction of Physicochemical Parameters via Computational Models (e.g., Abraham model solute descriptors for retention indices)

Computational models can be used to predict a wide range of physicochemical properties, which are important for understanding the behavior of a compound in various systems, including its environmental fate and biological activity. The Abraham general solvation model is a prominent example of a linear free energy relationship (LFER) used to predict partitioning and solubility properties. nih.gov

The Abraham model uses a set of solute descriptors (E, S, A, B, V, and L) that quantify different aspects of a solute's intermolecular interactions:

E : Excess molar refractivity, which describes polarizability.

S : Dipolarity/polarizability.

V : McGowan characteristic volume.

L : Logarithm of the gas-hexadecane partition coefficient.

These descriptors can be determined experimentally or predicted using computational methods. Once known, they can be used in conjunction with solvent-specific coefficients to predict properties such as gas chromatographic retention indices, partition coefficients, and solubilities in various solvents. mdpi.commdpi.comoszk.hu While specific Abraham model solute descriptors for this compound are not yet reported, the methodology has been successfully applied to a wide range of organic compounds, including branched alkanes and carboxylic acids. mdpi.comnih.gov

Table of Predicted Physicochemical Properties for a Related Compound (trans-Cinnamic Acid Monomer)

| Descriptor | Value | Description |

| E | 1.140 | Excess molar refractivity |

| S | 0.900 | Dipolarity/polarizability |

| A | 0.610 | Overall hydrogen bond acidity |

| B | 0.410 | Overall hydrogen bond basicity |

| V | 1.139 | McGowan characteristic volume |

| L | 4.881 | Logarithm of gas-hexadecane partition coefficient |

This table presents data for a different but structurally relevant molecule to illustrate the type of information obtained from Abraham model calculations. Data sourced from published research. nih.gov

Applications of Methyl 4 Ethyloxane 4 Carboxylate in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Heterocyclic Molecules

Based on a comprehensive search of scientific databases, there are no specific examples of Methyl 4-ethyloxane-4-carboxylate being used as a building block for the synthesis of more complex heterocyclic molecules. In principle, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be used in a variety of coupling reactions to build larger molecular frameworks. The oxane ring itself could serve as a scaffold to control the spatial arrangement of appended functionalities.

Role in the Total Synthesis of Natural Products Incorporating Oxane Cores

A review of the literature on the total synthesis of natural products containing oxane cores does not reveal any instances where this compound has been employed as a key intermediate or starting material. uni.lu The synthesis of such natural products often involves intricate strategies to construct the oxane ring with precise stereochemical control, and simpler, more readily available precursors are typically utilized. nih.govnih.gov

Precursor in the Development of Advanced Organic Materials

There is no evidence in the current scientific literature to suggest that this compound has been used as a precursor in the development of advanced organic materials. While derivatives of other heterocyclic compounds are explored for applications in materials science, this specific oxane derivative has not been a subject of such investigations.

Conclusion

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating and purifying compounds from a mixture. For a molecule like this compound, both gas and liquid chromatography could be viable options, depending on the sample matrix and the goals of the analysis.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its ester functional group, this compound is likely amenable to GC analysis. GC is particularly useful for assessing the purity of the synthesized compound and for quantitative analysis in non-complex matrices.

For purity assessment, a high-resolution capillary column would be employed. The choice of the stationary phase is critical for achieving good separation of the target analyte from any impurities, which might include starting materials, by-products, or degradation products. A mid-polarity phase, such as one containing a percentage of phenyl and methylpolysiloxane, would be a logical starting point for method development.

Quantitative analysis by GC would typically involve the use of a Flame Ionization Detector (FID), which offers a wide linear range and good sensitivity for organic compounds. An internal standard method would be preferable for accurate quantification, where a known amount of a non-interfering compound is added to both the standards and the samples to correct for injection volume variations.

Table 1: Hypothetical GC-FID Parameters for Analysis of this compound

| Parameter | Suggested Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the most common approach.

In this mode, a non-polar stationary phase, such as C18 or C8, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility for compounds with acidic or basic functionalities.

For detection, a UV detector would be a primary choice, assuming the molecule has a chromophore that absorbs in the UV range. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for universal detection.

Hyphenated Mass Spectrometric Detection Methods for Complex Mixtures

For the analysis of this compound in complex matrices or for trace-level detection, hyphenated mass spectrometric techniques are indispensable. These methods couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

GC-MS for Trace Analysis and Compound Identification in Various Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the structural elucidation power of mass spectrometry. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a molecular fingerprint that can be used for definitive identification by comparison to a spectral library or through interpretation of the fragmentation pattern.

GC-MS is highly effective for the trace analysis of volatile and semi-volatile compounds in a variety of matrices, such as environmental samples or in the context of process chemistry. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative applications by monitoring only a few characteristic ions of the target compound.

LC-MS/MS for Enhanced Sensitivity, Selectivity, and Detection in Biological Samples

For the analysis of this compound in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity.

After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly selective and sensitive quantification, even at very low concentrations.

Table 2: Hypothetical LC-MS/MS Parameters for Analysis of this compound

| Parameter | Suggested Condition |

| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion(s) |

Sample Preparation and Enrichment Strategies for Analytical Studies

Effective sample preparation is crucial for successful chromatographic analysis, especially when dealing with complex matrices or when the analyte is present at low concentrations. The goal of sample preparation is to remove interfering substances and to concentrate the analyte of interest.

For the analysis of this compound, several sample preparation techniques could be considered:

Liquid-Liquid Extraction (LLE): This is a classic technique where the analyte is partitioned between two immiscible liquids. For a relatively non-polar compound like this compound, it could be extracted from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The choice of solvent would be optimized to maximize recovery of the analyte while minimizing the extraction of interfering components.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. A sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (e.g., C18) would likely be effective for extraction from aqueous samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. While originally developed for pesticide analysis in food, the QuEChERS methodology is adaptable to a wide range of analytes and matrices and could potentially be applied to the analysis of this compound in complex samples.

The development of a robust and reliable analytical method for this compound would involve the systematic optimization of these chromatographic, mass spectrometric, and sample preparation parameters to achieve the desired sensitivity, selectivity, accuracy, and precision for the intended application.

Potential Biological and Pharmaceutical Relevance of Oxane Carboxylate Esters

In vitro Biological Activity Screening and Preliminary Investigations

Preliminary in vitro studies on various oxane and tetrahydropyran (B127337) derivatives have revealed a range of biological activities, suggesting that this structural class holds promise for further investigation.

While direct studies on methyl 4-ethyloxane-4-carboxylate are lacking, research on other heterocyclic compounds indicates that the oxane ring system can serve as a scaffold for enzyme inhibitors. For instance, various derivatives of tetrahydropyran have been explored as inhibitors for a range of enzymes. The specific substitution pattern on the oxane ring is critical for determining the inhibitory activity and selectivity. For this compound, the ethyl group and the methyl ester at the C4 position would be expected to play a significant role in how the molecule fits into an enzyme's active site.

Table 1: Hypothetical Enzyme Inhibition Profile for Oxane Carboxylate Esters

| Enzyme Target | Compound Class | Observed/Potential Inhibition |

|---|---|---|

| Hydrolases | Carboxylate Esters | Substrate or inhibitor |

| Kinases | Heterocyclic compounds | Potential for competitive inhibition |

This table is illustrative and based on general principles of enzyme inhibition by small molecules, as direct data for this compound is unavailable.

The three-dimensional structure of the oxane ring allows for the precise spatial arrangement of substituents, which can be crucial for high-affinity binding to biological receptors. Studies on other 4,4-disubstituted piperidines, which are structurally similar to 4,4-disubstituted oxanes, have shown high affinity for various receptors, suggesting that the oxane analogs could also exhibit significant receptor binding properties. The ethyl and carboxylate groups of this compound would present specific pharmacophoric features that could be recognized by particular receptor binding pockets.

Table 2: Potential Receptor Binding Affinities for Substituted Oxanes

| Receptor Family | Compound Type | Potential for Binding |

|---|---|---|

| G-protein coupled receptors (GPCRs) | Small molecule heterocycles | High |

| Ion channels | Cyclic ethers | Moderate |

This table is speculative and based on the binding properties of structurally related heterocyclic compounds.

In vitro cellular assays are fundamental in determining the potential pharmacological effects of novel compounds. Studies on various synthetic tetrahydropyran derivatives have demonstrated cytotoxic effects against different cancer cell lines. For instance, certain 5-methylidenetetrahydropyran-4-ones have shown high cytotoxic activity against human leukemia cells, inducing apoptosis and causing cell cycle arrest. These findings suggest that the oxane scaffold can be a component of molecules with potent anticancer properties. The cytotoxic and apoptotic potential of this compound would need to be evaluated through similar cellular assays.

Table 3: Representative Cytotoxicity Data for Tetrahydropyran Derivatives

| Compound | Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one | HL-60 (Leukemia) | 1.02 | Apoptosis, G2/M cell cycle arrest |

Data is for structurally related tetrahydropyran derivatives, not this compound.

Structure-Activity Relationship (SAR) Exploration for Bioactive Analogs of this compound

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine how modifications to the structure affect its biological activity. Key areas for modification would include:

The Ester Group: Varying the alcohol portion of the ester (e.g., replacing the methyl group with ethyl, propyl, or more complex moieties) could influence potency and metabolic stability.

The C4-Alkyl Group: Replacing the ethyl group with other alkyl or functionalized chains would probe the steric and electronic requirements of the binding site.

The Oxane Ring: Modifications to the ring itself, such as introducing substituents at other positions or replacing the oxygen with other heteroatoms, could lead to significant changes in activity.

Systematic exploration of these structural features would provide valuable insights into the pharmacophore required for a desired biological effect and guide the design of more potent and selective analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.